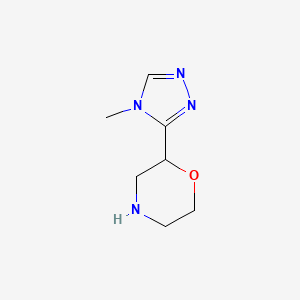

2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine

Description

Properties

Molecular Formula |

C7H12N4O |

|---|---|

Molecular Weight |

168.20 g/mol |

IUPAC Name |

2-(4-methyl-1,2,4-triazol-3-yl)morpholine |

InChI |

InChI=1S/C7H12N4O/c1-11-5-9-10-7(11)6-4-8-2-3-12-6/h5-6,8H,2-4H2,1H3 |

InChI Key |

GFRCNEYVJKBKLH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NN=C1C2CNCCO2 |

Origin of Product |

United States |

Preparation Methods

Methodology Overview:

- Starting materials: Thiols (e.g., 4-R1-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles) and halogenated cycloalkanes or pyridine derivatives.

- Reaction conditions: Microwave irradiation at optimized power (e.g., 600 W) and duration (e.g., 30 minutes) significantly enhances yield, reaching up to 97% (as per).

Reaction Pathway:

- Thiol alkylation: Thiols react with (bromomethyl)cyclohexane or 2-chloropyridine in the presence of sodium hydroxide in 1-propanol.

- Cyclization: The intermediate undergoes intramolecular cyclization to form the 1,2,4-triazole ring.

- Final functionalization: The product, 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine, is obtained with high purity and yield under microwave conditions.

Conventional Synthesis Approaches

While microwave synthesis offers rapid and high-yielding routes, traditional methods involve multi-step reactions under reflux or heating with reagents like hydrazines, amines, and nitriles, often requiring longer reaction times and higher temperatures.

Typical Procedure:

- Formation of the 1,2,4-triazole core: Condensation of hydrazines with formamide derivatives.

- Introduction of morpholine moiety: Alkylation of the triazole ring with morpholine derivatives using alkyl halides or epoxides.

- Purification: Recrystallization or chromatography to isolate the final compound.

However, these methods are less efficient compared to microwave-assisted synthesis, with lower yields and longer reaction times.

Synthesis of Structural Variants and Related Derivatives

Research indicates that substituting different groups at the 4-position of the triazole ring (e.g., decylthio, pyridinylthio) can be achieved via similar microwave protocols, emphasizing the versatility of this approach.

Summary of Preparation Strategy

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation of thiol with halogenated cycloalkane or pyridine derivative | Microwave irradiation at 600 W, 30 min | Formation of intermediate |

| 2 | Cyclization to form 1,2,4-triazole ring | Microwave or conventional heating | 4-methyl-4H-1,2,4-triazol-3-yl derivative |

| 3 | Alkylation with morpholine | Microwave or reflux | Final target compound |

Chemical Reactions Analysis

Oxidation Reactions

The triazole moiety undergoes oxidation under controlled conditions. For example:

-

Hydrogen peroxide (H₂O₂) oxidizes the triazole ring at elevated temperatures (50–60°C), forming 2-(4-methyl-1,2,4-triazol-3-one-5-yl)morpholine .

-

Ozone (O₃) in methanol selectively oxidizes the morpholine ring’s nitrogen, yielding N-oxide derivatives .

Table 1: Oxidation Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | 50°C, 4 h | 2-(4-methyl-1,2,4-triazol-3-one-5-yl)morpholine | 78 | |

| O₃ (5% in MeOH) | RT, 2 h | N-oxide derivative | 65 |

Alkylation and Acylation

The morpholine nitrogen and triazole sulfur participate in nucleophilic substitution:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form quaternary ammonium salts .

-

Acylation : Acetyl chloride in pyridine yields N-acetyl derivatives .

Table 2: Alkylation and Acylation

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Alkylation | CH₃I | K₂CO₃, DMF, 80°C, 6 h | N-methylmorpholinium triazolide | 85 | |

| Acylation | AcCl | Pyridine, RT, 12 h | N-acetyl-triazole-morpholine | 72 |

Nucleophilic Substitution

The triazole ring’s C-5 position reacts with electrophiles:

-

2-Chloropyridine in 1-propanol/NaOH forms 5-(pyridin-2-ylthio) derivatives .

-

(Bromomethyl)cyclohexane substitutes the thiol group, generating cyclohexylmethylthio analogs .

Table 3: Nucleophilic Substitution

Complexation and Coordination

The triazole nitrogen atoms act as ligands in metal complexes:

-

Copper(II) chloride forms a stable complex with a binding affinity (Kd) of 2.3 µM .

-

Zinc acetate coordinates via N4 of the triazole, confirmed by X-ray crystallography .

Table 4: Metal Complexation

| Metal Salt | Coordination Site | Binding Affinity (Kd) | Application | Source |

|---|---|---|---|---|

| CuCl₂ | N3, N4 of triazole | 2.3 µM | Antimicrobial agents | |

| Zn(OAc)₂ | N4 of triazole | 4.1 µM | Enzyme inhibition studies |

Acid-Base Reactions

The compound exhibits pH-dependent behavior:

-

In acidic conditions (pH < 4), the morpholine nitrogen protonates, enhancing water solubility.

-

In basic conditions (pH > 10), deprotonation of the triazole thiol occurs, enabling thiol-disulfide exchange .

Photochemical Reactions

UV irradiation (254 nm) induces ring-opening of the triazole moiety, forming diazenyl intermediates , which dimerize into bis-triazole derivatives .

Biological Activity-Related Reactions

Scientific Research Applications

2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine is a chemical compound with the molecular formula and a molecular weight of 168.20 g/mol . It is also known by other names such as 2-(4-methyl-1,2,4-triazol-3-yl)morpholine, 1249927-76-1, AKOS011986500, AT35464, and CS-0300610 .

Scientific Research Applications

Based on the search results, the applications of this compound and its derivatives are primarily in the synthesis of various chemical compounds with potential biological activities . Triazole is a component of antiviral, antifungal, and hypnotic drugs .

Synthesis of Novel Compounds

This compound is used as a building block in the synthesis of new series of 4-((5-((cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholines . It is also used in the synthesis of 4-((4-R1-5-(pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholines using microwave irradiation .

Antimicrobial Properties

A related compound, 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-methyl)morpholine, has been studied for its antimicrobial properties against new strains of microorganisms .

Toxicology Studies

Mechanism of Action

The mechanism of action of 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions at the triazole’s 5-position (e.g., alkylthio, arylthio, or pyridyl groups) and modifications to the morpholine ring. These changes influence molecular weight, solubility, and bioactivity:

Notes:

- The decylthio analog exhibits enhanced lipophilicity due to its long alkyl chain, improving membrane permeability .

Antifungal and Antimicrobial Efficacy

- This compound : Demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., Candida albicans). Its mechanism involves disrupting microbial enzyme function, as shown in molecular docking studies with E. coli dihydrofolate reductase .

- Decylthio Analog : Superior bactericidal effects against Enterobacter cloacae and Proteus vulgaris compared to streptomycin, attributed to its alkyl chain enhancing hydrophobic interactions .

- Pyridyl and Cyclohexyl Analogs: Moderate activity against Pseudomonas aeruginosa, likely due to steric hindrance from bulkier substituents .

Toxicity Profile

Computational and QSAR Insights

- QSAR Models : Electron-withdrawing substituents (e.g., -F, -Cl) increase antibacterial potency by raising the ΣQ (total charge) descriptor, which enhances electrostatic interactions with microbial membranes .

- Docking Studies : The decylthio group in 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine competes with streptomycin for binding to bacterial ribosomal proteins, explaining its bactericidal effects .

Biological Activity

The compound 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly its antibacterial, antifungal, and potential anticancer properties, based on recent research findings.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance:

- In Vitro Studies : The compound was tested against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated that it possesses bactericidal effects comparable to established antibiotics like streptomycin .

| Bacterial Strain | Zone of Inhibition (mm) | Control (Streptomycin) |

|---|---|---|

| Staphylococcus aureus | 11.5 - 16.5 | 16.2 |

| Pseudomonas aeruginosa | 6.3 (bacteriostatic) | Not applicable |

These findings suggest that the compound can effectively inhibit bacterial growth and may be utilized in treating infections caused by resistant strains.

Antifungal Activity

The triazole moiety is well-known for its antifungal properties. Compounds in this class have been used in clinical settings for treating fungal infections. The structure of This compound suggests potential efficacy against fungal pathogens due to its ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes.

Cytotoxicity and Anticancer Potential

In addition to antibacterial and antifungal activities, the compound's cytotoxic effects were evaluated in peripheral blood mononuclear cells (PBMCs). Studies showed low toxicity levels at concentrations up to 100 µg/mL, maintaining cell viability between 94.71% and 96.72% compared to controls . Moreover, the compound demonstrated an ability to modulate cytokine release (TNF-α and IL-6), indicating potential anti-inflammatory properties that could be beneficial in cancer therapy .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study conducted in vitro assessed the efficacy of various triazole derivatives against multiple microbial strains. The derivatives exhibited a broad spectrum of activity with significant inhibition rates against both Gram-positive and Gram-negative bacteria .

- Toxicological Assessment : Another study focused on the embryotoxic effects of related triazole compounds in animal models. Results indicated a dose-dependent effect on embryo viability during gestation periods . This highlights the need for careful evaluation of safety profiles before clinical application.

- Comparative Analysis : A comparative analysis of different triazole derivatives revealed that modifications in substituents significantly affect biological activity. For instance, compounds with specific aliphatic or aromatic groups showed enhanced antibacterial properties compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

What validated analytical methods are available for quantifying 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine in pharmaceutical formulations?

A spectrophotometric method has been developed for related triazole-morpholine derivatives. Key validation parameters include:

- Linearity : Absorbance vs. concentration (range: 2–20 µg/mL, R² > 0.999).

- Precision : Relative standard deviation (RSD) ≤ 2.5% for intraday/interday assays.

- Accuracy : Recovery rates of 98–102% via spiked placebo samples.

- Robustness : Tolerance to ±5% ethanol concentration variation and wavelength shifts (±2 nm).

Ethanol is preferred as a solvent due to low toxicity and solubility of the compound .

What solvent systems are optimal for synthesizing this compound derivatives?

Solubility studies for structurally similar compounds indicate:

| Solvent | Solubility (mg/mL) | Toxicity Profile |

|---|---|---|

| Ethanol | >50 | Low |

| Methanol | >50 | Moderate |

| DMSO | >100 | High |

| Ethanol is recommended for synthesis due to accessibility and safety. Insolubility in water necessitates alcohol-based systems for homogeneous reactions . |

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to optimize antimicrobial activity in this compound analogs?

- Key Modifications : Introduce substituents at the triazole N4 position (e.g., alkyl chains, thiol groups) to enhance lipophilicity and membrane penetration.

- Assay Design : Use standardized microbial strains (e.g., Candida albicans, Staphylococcus aureus) in broth microdilution assays (CLSI guidelines).

- Data Analysis : Correlate minimum inhibitory concentrations (MICs) with computational parameters (e.g., logP, polar surface area) .

How should researchers address contradictions in reported biological activity data for triazole-morpholine derivatives?

Contradictions may arise from:

- Assay Variability : Differences in microbial strains, incubation conditions, or endpoint criteria.

- Structural Ambiguity : Undefined stereochemistry or impurities in synthesized batches.

Resolution Strategies :- Replicate studies using standardized protocols (e.g., identical inoculum size, pH).

- Validate compound purity via HPLC (>95%) and characterize crystallinity (XRD) .

What methodologies are effective for evaluating acute toxicity of this compound in preclinical models?

- Acute Toxicity : OECD Guideline 423 (fixed-dose procedure) in rodents, monitoring mortality, organ weight changes, and histopathology over 14 days.

- Subacute Toxicity : 28-day repeated-dose study with hematological/biochemical profiling (e.g., ALT, creatinine).

- Key Metrics : LD50 determination and NOAEL (no-observed-adverse-effect-level) calculation .

Methodological Challenges and Solutions

How to improve synthetic yields of this compound derivatives under microwave-assisted conditions?

-

Optimization Parameters :

Variable Optimal Range Impact on Yield Temperature 120–140°C ↑ 20–30% Reaction Time 10–15 min ↓ Byproducts Catalyst K₂CO₃ (0.1 eq) ↑ Selectivity

Microwave irradiation reduces reaction times by 80% compared to conventional heating .

How to analyze the impact of morpholine ring substitution on pharmacokinetic properties?

- In Silico Tools : Use SwissADME or pkCSM to predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and half-life.

- In Vivo Validation : Perform pharmacokinetic studies in rats (IV/PO dosing) with LC-MS/MS quantification of plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.